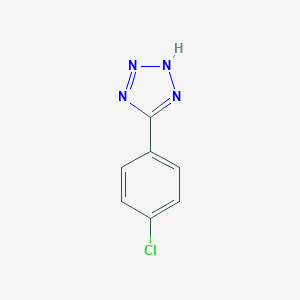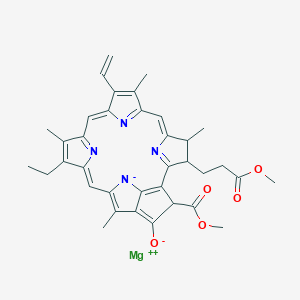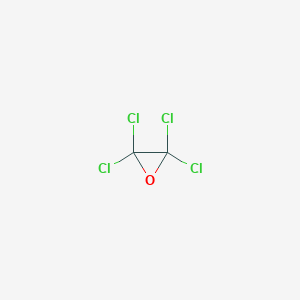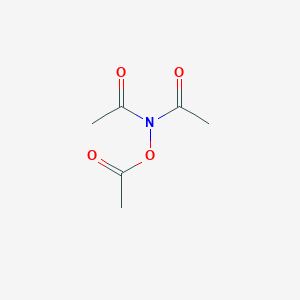
5-(4-chlorophenyl)-1H-tetrazole
Vue d'ensemble
Description
The compound “5-(4-chlorophenyl)-1H-tetrazole” is a derivative of tetrazole, which is a class of heterocyclic compounds . It has a tetrazole ring substituted with a 4-chlorophenyl group .
Synthesis Analysis
The synthesis of “5-(4-chlorophenyl)-1H-tetrazole” derivatives has been described in a study . The process involves a mild, efficient, and convenient method starting from easily accessible p-chlorobenzoic acid .Applications De Recherche Scientifique
Antiviral Research
5-(4-chlorophenyl)-1H-tetrazole: derivatives have been synthesized and evaluated for their antiviral activities. These compounds have shown potential in inhibiting the replication of viruses such as the tobacco mosaic virus . The antiviral properties are attributed to the structural features of the tetrazole ring, which can be further optimized for enhanced activity.
Medicinal Chemistry
In medicinal chemistry, 5-(4-chlorophenyl)-1H-tetrazole is a valuable scaffold for the development of new drugs. Its derivatives have been explored for various pharmacological activities, including potential treatments for neuropathic pain . The tetrazole moiety is a bioisostere for the carboxylate group, making it a significant component in drug design.
Materials Science
The tetrazole ring in 5-(4-chlorophenyl)-1H-tetrazole can be utilized in materials science for the synthesis of novel polymers and coatings with unique properties. These materials can exhibit enhanced thermal stability and chemical resistance, making them suitable for industrial applications .
Environmental Science
Derivatives of 5-(4-chlorophenyl)-1H-tetrazole have potential applications in environmental science, particularly in the development of agrochemicals. They can be designed to target specific pests or diseases, reducing the environmental impact of traditional pesticides .
Biochemistry
In biochemistry, 5-(4-chlorophenyl)-1H-tetrazole and its derivatives can act as enzyme inhibitors or activators. They can modulate biochemical pathways and are useful tools for studying enzyme mechanisms and metabolic processes .
Pharmacology
The pharmacological potential of 5-(4-chlorophenyl)-1H-tetrazole is vast. It has been investigated for its antileishmanial and antimalarial activities, showcasing its role in the development of new therapeutic agents for infectious diseases .
Safety and Hazards
Orientations Futures
The future research directions for “5-(4-chlorophenyl)-1H-tetrazole” could involve further exploration of its synthesis, structural analysis, and potential biological activities. The compound’s potential antiviral activity, as indicated by related compounds, could be a promising area for future investigation .
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOVWIBDZMJPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292881 | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1H-tetrazole | |
CAS RN |
16687-61-9 | |
| Record name | 5-(4-Chlorophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16687-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 86301 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16687-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-chlorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Chlorophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 5-(4-chlorophenyl)-1H-tetrazole influence its susceptibility to electron-induced ring opening?
A: Research indicates that while the tetrazole group in 5-(4-chlorophenyl)-1H-tetrazole is generally susceptible to electron-induced ring opening, this process is influenced by the overall molecular structure. Studies comparing 5-(4-chlorophenyl)-1H-tetrazole with 5-chloro-1-phenyl-1H-tetrazole revealed that ring opening was only observed in the latter []. This suggests that the position of the chlorine atom and the phenyl ring significantly impact the electron density distribution within the molecule, affecting its reactivity to electron attachment and subsequent ring opening.
Q2: What are the corrosion inhibition properties of 5-(4-chlorophenyl)-1H-tetrazole?
A: 5-(4-chlorophenyl)-1H-tetrazole exhibits promising corrosion inhibition properties for mild steel, particularly in acidic environments []. Studies demonstrated its effectiveness in 1M HCl solution, with inhibition efficiency increasing with concentration and reaching a maximum at 500 ppm. This protective effect is attributed to the molecule's adsorption onto the mild steel surface, forming a barrier against corrosive agents.
Q3: How does 5-(4-chlorophenyl)-1H-tetrazole interact with mild steel surfaces to provide corrosion protection?
A: Experimental evidence suggests that 5-(4-chlorophenyl)-1H-tetrazole acts as a mixed-type corrosion inhibitor, affecting both anodic and cathodic corrosion reactions []. The molecule adsorbs onto the mild steel surface, following the Langmuir adsorption isotherm model. This adsorption process creates a protective layer that hinders the interaction between the corrosive environment and the metal surface, thereby reducing the corrosion rate.
Q4: What are the structural characteristics of 5-(4-chlorophenyl)-1H-tetrazole?
A: 5-(4-chlorophenyl)-1H-tetrazole crystallizes as two independent molecules, each situated on a twofold rotation axis []. Interestingly, the two molecules display different conformations: one is nearly planar, while the other exhibits a significant twist between the five-membered tetrazole ring and the six-membered phenyl ring. In the crystal lattice, neighboring molecules interact through N—H⋯N hydrogen bonds, forming a chain-like structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)